![molecular formula C15H11N3O2 B5655130 2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)
2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidine derivatives, closely related to 2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, involves nucleophilic condensation reactions. For example, 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde reacts with N- and C-nucleophiles to yield a series of compounds, including enaminones, Schiff’s bases, and chalcone-like derivatives, through Knoevenagel condensation and cyclization reactions (Abass et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidine derivatives showcases polarized electronic configurations, as observed in related compounds. For instance, the structure of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde is characterized by a three-dimensional hydrogen-bonded framework, demonstrating the complexity and versatility of these molecules (Low et al., 2007).
Chemical Reactions and Properties
Pyrido[1,2-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, which is a key step in synthesizing pyrido[2,3-d]pyrimidin-4-ones. This process involves the reaction of substituted pyrimidinecarbaldehydes with β-alkyl and β-aryl-β-aminoacrylic esters, highlighting the reactive nature of these compounds (Chizhova et al., 2015).
Physical Properties Analysis
The physical properties of pyrido[1,2-a]pyrimidine derivatives can be studied through their crystal and molecular structures. The compounds often exhibit intricate hydrogen-bonding patterns, contributing to their solid-state structures and potentially influencing their physical properties (Cobo et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their ability to participate in various reactions, such as oxime-nitrone isomerization and intramolecular cycloaddition. These reactions demonstrate the chemical versatility and reactivity of these compounds, which can lead to a wide range of derivative molecules with diverse chemical properties (Shirai et al., 2003).
properties
IUPAC Name |
2-anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-10-12-14(16-11-6-2-1-3-7-11)17-13-8-4-5-9-18(13)15(12)20/h1-10,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQIAZHXXXQGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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